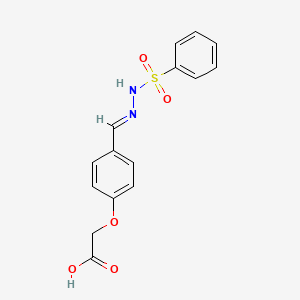![molecular formula C25H23BrN2O6 B12011268 [4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)
[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-substituted phenyl group, a methoxyphenoxy group, and an ethoxybenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
合成路线和反应条件
[4-溴-2-[(E)-[[2-(2-甲氧基苯氧基)乙酰基]肼基亚甲基]苯基] 4-乙氧基苯甲酸酯的合成通常涉及多个步骤,从中间体的制备开始。该过程可能包括:
溴化: 在苯环上引入溴原子。
酰化: 形成乙酰肼衍生物。
酯化: 形成乙氧基苯甲酸酯。
每一步都需要特定的反应条件,例如使用催化剂、溶剂和控制温度,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能会涉及扩大实验室合成方法。这包括优化大规模反应的反应条件,确保安全协议,并实施纯化技术,例如重结晶或色谱,以获得最终产品。
化学反应分析
反应类型
[4-溴-2-[(E)-[[2-(2-甲氧基苯氧基)乙酰基]肼基亚甲基]苯基] 4-乙氧基苯甲酸酯可以发生各种化学反应,包括:
氧化: 将官能团转化为更高的氧化态。
还原: 将官能团还原为更低的氧化态。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇或胺。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。其独特的结构允许进行各种修饰,使其在开发新材料和催化剂方面很有价值。
生物学
在生物学研究中,[4-溴-2-[(E)-[[2-(2-甲氧基苯氧基)乙酰基]肼基亚甲基]苯基] 4-乙氧基苯甲酸酯可能因其潜在的生物活性而被研究,例如抗菌或抗癌特性。研究人员可以研究其与生物靶点的相互作用及其对细胞过程的影响。
医学
在医学中,该化合物可以探索其治疗潜力。其与特定分子靶点的相互作用能力可能导致开发针对各种疾病的新药或疗法。
工业
在工业应用中,该化合物可用于生产特种化学品、聚合物或先进材料。其独特的特性可以提高电子产品、涂料和制药等行业的性能。
作用机制
[4-溴-2-[(E)-[[2-(2-甲氧基苯氧基)乙酰基]肼基亚甲基]苯基] 4-乙氧基苯甲酸酯的作用机制涉及其与特定分子靶点的相互作用。这些相互作用可以触发各种生化途径,导致观察到的化合物效应。例如,它可能与酶或受体结合,改变它们的活性并影响信号转导、基因表达或代谢途径等细胞过程。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,[4-溴-2-[(E)-[[2-(2-甲氧基苯氧基)乙酰基]肼基亚甲基]苯基] 4-乙氧基苯甲酸酯由于其官能团的独特组合而脱颖而出。这种结构多样性允许进行广泛的化学修饰和应用,使其成为科学研究和工业应用中的通用化合物。
属性
分子式 |
C25H23BrN2O6 |
|---|---|
分子量 |
527.4 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O6/c1-3-32-20-11-8-17(9-12-20)25(30)34-21-13-10-19(26)14-18(21)15-27-28-24(29)16-33-23-7-5-4-6-22(23)31-2/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI 键 |
MOQRKQOSORTVIO-JFLMPSFJSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3OC |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)


![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)


